Cas no 50785-58-5 (2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE)
2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE Chemical and Physical Properties
Names and Identifiers
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- 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
- 2-Hydrazino-2-oxo-N-p-tolyl-acetamide
- AC1M7G0O
- AC1Q2M72
- N-(4-Methyl-phenyl)-oxaminsaeure-hydrazid
- N-< 4-Methyl-phenyl> -oxaminsaeure-hydrazid
- N-p-Tolyloxamidsaeurehydrazid
- SBB005174
- SCHEMBL10783486
- 2-Hydrazinyl-2-oxo-N-(p-tolyl)acetamide
- CHEMBL1416828
- HMS2745C23
- SB86662
- LS-01438
- STK502150
- AKOS000321565
- G35066
- DTXSID10368764
- 2-[(4-Methylphenyl)amino]-2-oxoacetic acid hydrazide
- 2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide
- MLS001010938
- ALBB-003997
- SMR000385226
- CS-0308434
- EN300-12002
- 1-(hydrazinecarbonyl)-N-(4-methylphenyl)formamide
- J-509593
- 50785-58-5
- 2-hydrazinyl-2-oxo-N-p-tolylacetamide
- Z57331388
- MFCD00966772
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- MDL: MFCD00966772
- Inchi: 1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14)
- InChI Key: NVMUGOZCZZZROI-UHFFFAOYSA-N
- SMILES: O=C(C(NN)=O)NC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 193.08523
- Monoisotopic Mass: 193.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 84.2Ų
Experimental Properties
- PSA: 84.22
2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H955770-50mg |
2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide |
50785-58-5 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H955770-100mg |
2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide |
50785-58-5 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H955770-500mg |
2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide |
50785-58-5 | 500mg |
$ 320.00 | 2022-06-04 | ||
| abcr | AB405194-500 mg |
2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide |
50785-58-5 | 500MG |
€254.60 | 2023-02-20 | ||
| abcr | AB405194-1 g |
2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide |
50785-58-5 | 1g |
€322.50 | 2023-04-25 | ||
| abcr | AB405194-5 g |
2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide |
50785-58-5 | 5g |
€907.00 | 2023-04-25 | ||
| Enamine | EN300-12002-50mg |
1-(hydrazinecarbonyl)-N-(4-methylphenyl)formamide |
50785-58-5 | 95.0% | 50mg |
$42.0 | 2023-10-03 | |
| Enamine | EN300-12002-100mg |
1-(hydrazinecarbonyl)-N-(4-methylphenyl)formamide |
50785-58-5 | 95.0% | 100mg |
$66.0 | 2023-10-03 | |
| Enamine | EN300-12002-250mg |
1-(hydrazinecarbonyl)-N-(4-methylphenyl)formamide |
50785-58-5 | 95.0% | 250mg |
$92.0 | 2023-10-03 | |
| Enamine | EN300-12002-500mg |
1-(hydrazinecarbonyl)-N-(4-methylphenyl)formamide |
50785-58-5 | 95.0% | 500mg |
$175.0 | 2023-10-03 |
2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE Suppliers
2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE
2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE: A Comprehensive Overview
The compound with CAS No 50785-58-5, known as 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of hydrazine derivatives, which are widely studied for their potential applications in drug design and chemical synthesis. The long-tail keywords such as "hydrazine derivative," "acetamide analog," and "4-methylphenyl group" are central to understanding its structure and properties.
2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE features a unique combination of functional groups, including a hydrazine moiety, an acetamide group, and a substituted phenyl ring. The presence of these groups makes it highly versatile in terms of reactivity and biological activity. Recent studies have highlighted its potential as a precursor for the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents.
One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations. For instance, the hydrazine group can participate in condensation reactions, leading to the formation of heterocyclic compounds. This property has been exploited in the synthesis of novel drug candidates with improved pharmacokinetic profiles. Additionally, the 4-methylphenyl group imparts lipophilicity to the molecule, enhancing its ability to cross biological membranes.
Recent research has focused on the evaluation of 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE as a building block for peptide-based drugs. Its structure allows for easy modification at both the hydrazine and acetamide positions, enabling the creation of diverse libraries of compounds for high-throughput screening. This approach has significantly accelerated the discovery of new therapeutic agents with enhanced efficacy and reduced toxicity.
The synthesis of 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE involves a multi-step process that typically begins with the preparation of intermediates such as hydrazines and acetylating agents. The reaction conditions are carefully optimized to ensure high yields and purity. Advanced techniques such as microwave-assisted synthesis have been employed to streamline the production process, making it more efficient and scalable.
In terms of biological activity, 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE has shown promising results in vitro against various cancer cell lines. Its ability to inhibit key enzymes involved in cell proliferation suggests its potential as an anticancer agent. Furthermore, studies have demonstrated its anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease.
The development of 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE into a clinically relevant drug requires extensive preclinical testing. Researchers are currently investigating its pharmacokinetics, bioavailability, and toxicity profile using animal models. These studies are crucial for determining whether this compound can progress to human clinical trials.
In conclusion, 2-HYDRAZINO-N-(4-METHYLPHENYL)-2-OXOACETAMIDE is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure and reactivity make it an invaluable tool for researchers in academia and industry alike. As ongoing studies continue to uncover new applications for this molecule, it is poised to play a pivotal role in advancing modern medicine.
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